molecular formula C9H20NO2PS B12731206 1,3,2-Dioxaphosphorinan-2-amine, N-(1,1-dimethylethyl)-5,5-dimethyl-, 2-sulfide CAS No. 72542-64-4

1,3,2-Dioxaphosphorinan-2-amine, N-(1,1-dimethylethyl)-5,5-dimethyl-, 2-sulfide

Cat. No.: B12731206
CAS No.: 72542-64-4
M. Wt: 237.30 g/mol
InChI Key: RNNIVTRDSWWKQM-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphosphorinan-2-amine, N-(1,1-dimethylethyl)-5,5-dimethyl-, 2-sulfide is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon and other elements such as oxygen, nitrogen, and sulfur. This particular compound is notable for its unique structure, which includes a dioxaphosphorinan ring and a sulfide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaphosphorinan-2-amine, N-(1,1-dimethylethyl)-5,5-dimethyl-, 2-sulfide typically involves the reaction of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the dioxaphosphorinan ring through cyclization of suitable precursors.

    Substitution Reactions: Introduction of the sulfide group via substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch Reactors: Controlled batch reactions to synthesize the compound in large quantities.

    Continuous Flow Reactors: Use of continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaphosphorinan-2-amine, N-(1,1-dimethylethyl)-5,5-dimethyl-, 2-sulfide can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfide group to sulfoxide or sulfone.

    Reduction: Reduction of the sulfide group to thiol.

    Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted phosphorinan derivatives.

Scientific Research Applications

1,3,2-Dioxaphosphorinan-2-amine, N-(1,1-dimethylethyl)-5,5-dimethyl-, 2-sulfide has various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for potential therapeutic properties or as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaphosphorinan-2-amine, N-(1,1-dimethylethyl)-5,5-dimethyl-, 2-sulfide involves its interaction with molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Signal Transduction: Modulating signaling pathways within cells.

    Metabolic Pathways: Participating in or altering metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,2-Dioxaphosphorinan-2-amine derivatives: Compounds with similar dioxaphosphorinan rings but different substituents.

    Organophosphorus sulfides: Compounds with phosphorus-sulfur bonds.

Uniqueness

1,3,2-Dioxaphosphorinan-2-amine, N-(1,1-dimethylethyl)-5,5-dimethyl-, 2-sulfide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

72542-64-4

Molecular Formula

C9H20NO2PS

Molecular Weight

237.30 g/mol

IUPAC Name

N-tert-butyl-5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-amine

InChI

InChI=1S/C9H20NO2PS/c1-8(2,3)10-13(14)11-6-9(4,5)7-12-13/h6-7H2,1-5H3,(H,10,14)

InChI Key

RNNIVTRDSWWKQM-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(=S)(OC1)NC(C)(C)C)C

Origin of Product

United States

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